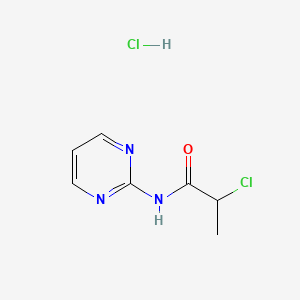

2-chloro-N-(pyrimidin-2-yl)propanamide hydrochloride

CAS No.:

Cat. No.: VC13423705

Molecular Formula: C7H9Cl2N3O

Molecular Weight: 222.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9Cl2N3O |

|---|---|

| Molecular Weight | 222.07 g/mol |

| IUPAC Name | 2-chloro-N-pyrimidin-2-ylpropanamide;hydrochloride |

| Standard InChI | InChI=1S/C7H8ClN3O.ClH/c1-5(8)6(12)11-7-9-3-2-4-10-7;/h2-5H,1H3,(H,9,10,11,12);1H |

| Standard InChI Key | LBLGUKBPHVHYDX-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NC1=NC=CC=N1)Cl.Cl |

| Canonical SMILES | CC(C(=O)NC1=NC=CC=N1)Cl.Cl |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound consists of a pyrimidine ring linked to a propanamide backbone via an amide bond, with a chlorine atom at the β-position of the propanamide chain. The hydrochloride salt enhances its stability and solubility . Key structural features include:

-

Pyrimidine moiety: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Chlorinated propanamide: The chlorine atom at the β-carbon introduces steric and electronic effects critical for reactivity .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 222.07 g/mol | PubChem |

| XLogP3 | 0.3 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Topological Polar Surface Area | 54.9 Ų | PubChem |

Spectroscopic Characterization

-

IR Spectroscopy: Stretching vibrations at 1,650–1,680 cm⁻¹ (amide C=O) and 3,300–3,500 cm⁻¹ (N-H) .

-

NMR: NMR signals at δ 2.5–3.0 ppm (CH₂Cl) and δ 8.3–8.7 ppm (pyrimidine protons) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step process:

-

Amide Coupling: Reaction of 2-chloropropanoyl chloride with 2-aminopyrimidine in the presence of a base (e.g., triethylamine) .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Key Reaction:

Process Optimization

-

Solvent Selection: Dimethylformamide (DMF) or tetrahydrofuran (THF) improves reaction yields .

-

Purification: Recrystallization from methanol-chloroform mixtures achieves >95% purity .

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in polar aprotic solvents (DMF, DMSO); sparingly soluble in water .

-

Stability: Degrades under prolonged exposure to light or moisture, necessitating storage at 2–8°C in inert atmospheres .

| Parameter | Value | Source |

|---|---|---|

| Flash Point | 85°C | Chemsrc |

| Hazard Statements | H315, H319, H335 | SDS |

| Recommended PPE | Gloves, goggles, ventilated areas | SDS |

Applications in Drug Development

Role as a Pharmaceutical Intermediate

The compound is a critical intermediate in synthesizing osimertinib mesylate, a third-generation EGFR inhibitor used in non-small cell lung cancer . Its genotoxic impurity profile mandates rigorous analytical control during manufacturing .

Kinase Inhibition

Structural analogs demonstrate potent activity against cyclin-dependent kinases (CDKs) and PI3K-C2α, with IC₅₀ values <1 μM . Modifications at the pyrimidine N-1 position enhance selectivity for cancer-related kinases .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume